ethyl (Z)-3-(carbamoylamino)-2-cyanoprop-2-enoate
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Overview
Description
Ethyl (Z)-3-(carbamoylamino)-2-cyanoprop-2-enoate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamoyl group attached to a cyanopropenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (Z)-3-(carbamoylamino)-2-cyanoprop-2-enoate can be synthesized through a multi-step process involving the reaction of ethyl cyanoacetate with carbamoyl chloride under basic conditions. The reaction typically proceeds as follows:
Step 1: Ethyl cyanoacetate is reacted with carbamoyl chloride in the presence of a base such as triethylamine.
Step 2: The resulting intermediate is then subjected to a dehydration reaction to form the desired product.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl (Z)-3-(carbamoylamino)-2-cyanoprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the carbamoyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted carbamates and other derivatives.
Scientific Research Applications
Ethyl (Z)-3-(carbamoylamino)-2-cyanoprop-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl (Z)-3-(carbamoylamino)-2-cyanoprop-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: A related compound with similar structural features but different reactivity and applications.
Methyl carbamate: Another similar compound with distinct properties and uses.
Phenyl carbamate: A compound with a phenyl group instead of an ethyl group, leading to different chemical behavior.
Uniqueness
Ethyl (Z)-3-(carbamoylamino)-2-cyanoprop-2-enoate is unique due to its specific structural configuration and the presence of both carbamoyl and cyano groups
Properties
IUPAC Name |
ethyl (Z)-3-(carbamoylamino)-2-cyanoprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-2-13-6(11)5(3-8)4-10-7(9)12/h4H,2H2,1H3,(H3,9,10,12)/b5-4- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNQLVPJARAAPD-PLNGDYQASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC(=O)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\NC(=O)N)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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